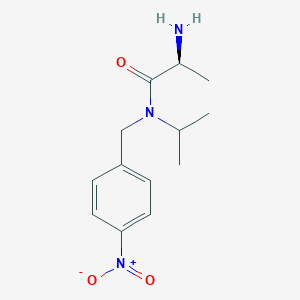

(S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide

Description

(S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide is a chiral propanamide derivative characterized by an S-configuration at the amino-bearing carbon. Its structure includes:

- Isopropyl group: A branched alkyl substituent attached to the amide nitrogen.

- 4-Nitrobenzyl group: A benzyl moiety with a nitro group at the para position.

- Amino group: Positioned at the second carbon of the propanamide backbone.

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-nitrophenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-9(2)15(13(17)10(3)14)8-11-4-6-12(7-5-11)16(18)19/h4-7,9-10H,8,14H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQPIZYSSXVRFY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of (S)-2-Aminopropanoic Acid

The synthesis begins with L-alanine ((S)-2-aminopropanoic acid) to ensure enantiomeric purity. Protection of the amine as a tert-butoxycarbonyl (Boc) group prevents unwanted side reactions during subsequent steps.

Reaction Conditions :

Step 2: Amide Bond Formation with Isopropylamine

The Boc-protected amino acid is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with isopropylamine to form the amide.

Reaction Conditions :

Step 3: Deprotection of the Boc Group

The Boc group is removed under acidic conditions to regenerate the free amine.

Reaction Conditions :

Step 4: N-Alkylation with 4-Nitrobenzyl Bromide

The free amine undergoes alkylation with 4-nitrobenzyl bromide in the presence of a mild base.

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : Acetonitrile

-

Temperature : 60°C, 8 hours

Key Optimization :

-

Stoichiometric control (1.1 equivalents of 4-nitrobenzyl bromide) minimizes di-alkylation.

Synthetic Route 2: Early-Stage Functionalization

Step 1: Dual Alkylation of (S)-2-Aminopropanoic Acid

This route simultaneously introduces both substituents before amidation. L-Alanine is alkylated with 4-nitrobenzyl bromide and isopropyl iodide under phase-transfer conditions.

Reaction Conditions :

Step 2: Amide Formation via Carbodiimide Coupling

The dialkylated amino acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with ammonia.

Reaction Conditions :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 55–60% | 48–52% |

| Stereochemical Purity | >99% ee | 95–98% ee |

| Complexity | Moderate | High |

| Purification Steps | 3 | 4 |

Route 1 offers superior enantiomeric excess due to fewer opportunities for racemization. However, Route 2 provides a shorter sequence for high-throughput applications despite lower yields.

Critical Process Parameters and Troubleshooting

Alkylation Efficiency

Stereochemical Integrity

Purification Strategies

-

Crystallization : Isopropyl acetate achieves >98% purity via recrystallization.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves di-alkylated impurities.

Scalability and Industrial Feasibility

Route 1 is preferred for large-scale production due to:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of derivatives related to (S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide. These compounds have been evaluated for their ability to scavenge free radicals, demonstrating effectiveness comparable to established antioxidants like ascorbic acid. For instance, derivatives tested using the DPPH radical scavenging method showed promising results, indicating their potential use in preventing oxidative stress-related diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro assays revealed that certain derivatives exhibit cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated a higher cytotoxicity against U-87 cells, suggesting that modifications of the compound could lead to effective anticancer agents .

Antimicrobial Effects

This compound and its derivatives have also shown broad-spectrum antimicrobial activity. Studies reported significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi such as Saccharomyces cerevisiae. The compounds demonstrated effective inhibition of bacterial growth, making them candidates for further development in antimicrobial therapies .

Antidiabetic Activity

The compound has been evaluated for its potential antidiabetic effects through the inhibition of key enzymes such as α-amylase and α-glucosidase. Results indicated a significant concentration-dependent inhibition, suggesting that these derivatives could be explored for managing diabetes through enzyme modulation .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that include amination and acylation processes. The synthetic pathways are crucial for optimizing yield and purity while ensuring the desired biological activity of the final product.

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely employed:

- NMR Spectroscopy : Provides insights into the molecular structure and confirms the presence of functional groups.

- IR Spectroscopy : Identifies characteristic absorption bands corresponding to specific molecular vibrations.

- Mass Spectrometry : Assists in determining molecular weight and confirming the identity of the synthesized compounds.

Case Study: Anticancer Derivatives

In a study focusing on novel derivatives of this compound, researchers synthesized multiple analogs and assessed their anticancer activity through MTT assays. The findings highlighted that certain modifications led to enhanced potency against U-87 cells, paving the way for further investigation into structure-activity relationships .

Case Study: Antimicrobial Evaluation

A comprehensive evaluation of synthesized derivatives revealed their effectiveness against various microbial strains. The study involved testing against standard bacterial strains and assessing minimum inhibitory concentrations (MICs). Results indicated that some derivatives exhibited potent antimicrobial properties, suggesting their potential application in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction under hypoxic conditions, leading to the release of active intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between (S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide and related propanamide derivatives:

Functional Group Impact on Properties

- Chirality: The S-configuration may confer enantioselective interactions in biological or catalytic systems, distinguishing it from non-chiral analogs like 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide .

- Metal Coordination : Copper complexes of benzimidazole-propanamide derivatives exhibit catalytic activity in alcohol oxidation, a feature absent in the target compound due to its lack of sulfhydryl or benzimidazole groups .

Reactivity in Catalysis

- The copper-propanamide complex in oxidizes alcohols to aldehydes/ketones, leveraging metal coordination and sulfhydryl groups. The target compound lacks these features but may participate in nitro-group reductions (e.g., to amines) under catalytic hydrogenation, as demonstrated in .

Biological Activity

(S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound features a chiral center, which contributes to its unique biological properties. The structural formula is as follows:

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

The presence of the 4-nitrobenzyl group is notable for its potential interactions with biological targets, influencing the compound's pharmacological profile.

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways or signaling cascades.

- Receptor Interaction : Potential binding to receptors involved in immune response or cancer metastasis, similar to other nitro-substituted compounds that target chemokine receptors like CXCR4 .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related nitrobenzyl derivatives have shown significant activity against various bacterial strains, suggesting that this compound could possess similar effects .

Anticancer Properties

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. The proposed mechanism includes interference with cell division and promotion of cell cycle arrest. For example, derivatives have shown IC50 values indicating effective cytotoxicity against several cancer cell lines, including HCT-116 and MCF-7 .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 13.6 |

| Compound B | MCF-7 | 0.11 |

This table illustrates the potency of structurally similar compounds, highlighting the potential for this compound to exhibit comparable or enhanced activity.

Neuroprotective Effects

There is emerging evidence that compounds with amino and nitro groups can exhibit neuroprotective effects. Studies focusing on similar derivatives suggest they may modulate neurotransmitter systems or protect against oxidative stress in neuronal cells .

Case Studies

-

Case Study on Anticancer Activity :

In a study evaluating the efficacy of various nitro-substituted amides, one derivative demonstrated significant inhibition of proliferation in MCF-7 cells with an IC50 value of 0.11 μM, indicating strong anticancer potential. Further modifications to enhance selectivity and potency were recommended. -

Case Study on Antimicrobial Efficacy :

A series of experiments showed that related nitrobenzyl compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further investigation in antimicrobial drug development.

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide?

The synthesis should focus on stereochemical control, given the (S)-configured amino group. A multi-step approach is typical:

- Acylation : React (S)-2-aminopropanoic acid with isopropylamine and 4-nitrobenzyl bromide under Schotten-Baumann conditions.

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Monitor enantiomeric purity via chiral HPLC .

- Yield Optimization : Adjust stoichiometry of 4-nitrobenzyl bromide and reaction time to minimize byproducts like N-alkylation intermediates .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Solubility : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy. Amide groups confer moderate polarity, but the 4-nitrobenzyl moiety may reduce aqueous solubility .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 1 week) and analyze via LC-MS. Hydrolysis of the amide bond under acidic/basic conditions is a key degradation pathway .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR to confirm stereochemistry, amide linkage, and nitrobenzyl substitution. Key signals: ~8.2 ppm (aromatic protons of nitrobenzyl), 4.3 ppm (N-CH-benzyl), and 1.2 ppm (isopropyl CH) .

- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1520 cm (NO asymmetric stretch) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what are common pitfalls?

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures.

- Pitfalls : Contamination from residual chiral catalysts (e.g., BINOL derivatives) may skew results. Validate via spiked samples and mass balance calculations .

Q. What catalytic or mechanistic roles might this compound play in oxidation/reduction studies?

The nitro group can act as an electron-withdrawing moiety, potentially stabilizing transition states in catalytic cycles. For example:

- Oxidation : As a substrate analog in cytochrome P450 assays, where the nitrobenzyl group may mimic natural substrates .

- Reduction : Nitro-to-amine conversion under hydrogenation (H, Pd/C) could yield intermediates for peptide coupling .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Dynamic Effects : Rotameric equilibria of the isopropyl and nitrobenzyl groups may cause signal splitting. Variable-temperature NMR (e.g., -40°C to 60°C) can freeze conformers .

- Impurity Analysis : Cross-check with high-resolution mass spectrometry (HRMS) to rule out diastereomeric byproducts .

Q. What are the compound’s stability profiles under photolytic vs. thermal conditions?

- Photolysis : UV irradiation (254 nm) may cleave the nitrobenzyl group, forming 4-nitrosobenzaldehyde (monitor at 370 nm). Use amber vials for storage .

- Thermal Degradation : TGA/DSC studies show decomposition above 200°C, with mass loss corresponding to NO release .

Q. How to design binding assays for studying interactions with biological targets (e.g., enzymes)?

- Fluorescence Quenching : Label the compound with a fluorophore (e.g., dansyl chloride) and monitor quenching upon target binding.

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (k/k) .

Methodological Guidance

Q. What chromatographic systems are optimal for separating diastereomers during synthesis?

- Normal-Phase HPLC : Use a diol column with heptane/ethyl acetate (70:30) to resolve steric isomers.

- Ion-Pairing RP-HPLC : Add 0.1% trifluoroacetic acid (TFA) to mobile phases to improve peak symmetry for charged intermediates .

Q. How to mitigate hygroscopicity issues in storage?

- Lyophilization : Freeze-dry the compound and store under argon in sealed vials with desiccants (e.g., silica gel).

- Stability Indicating Assays : Regularly test water content via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.